molecular formula C8H6F6N2S2 B14072063 (2,5-Bis(trifluoromethylthio)phenyl)hydrazine

(2,5-Bis(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14072063
M. Wt: 308.3 g/mol
InChI Key: BSYLTYOHCDGMML-UHFFFAOYSA-N
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Description

(2,5-Bis(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2S2 and a molecular weight of 308.27 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for (2,5-Bis(trifluoromethylthio)phenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

(2,5-Bis(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2,5-Bis(trifluoromethylthio)phenyl)hydrazine exerts its effects involves the activation of substrates and stabilization of transition states through hydrogen bonding. The trifluoromethylthio groups play a crucial role in this process by stabilizing negative charges that develop during reactions . The hydrazine group can also participate in redox reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Bis(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the trifluoromethylthio groups and the presence of the hydrazine functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6F6N2S2

Molecular Weight

308.3 g/mol

IUPAC Name

[2,5-bis(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S2/c9-7(10,11)17-4-1-2-6(5(3-4)16-15)18-8(12,13)14/h1-3,16H,15H2

InChI Key

BSYLTYOHCDGMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)SC(F)(F)F

Origin of Product

United States

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